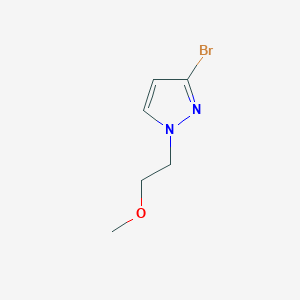3-bromo-1-(2-methoxyethyl)-1H-pyrazole
CAS No.: 1427012-33-6
Cat. No.: VC7295087
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.055
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427012-33-6 |
|---|---|
| Molecular Formula | C6H9BrN2O |
| Molecular Weight | 205.055 |
| IUPAC Name | 3-bromo-1-(2-methoxyethyl)pyrazole |
| Standard InChI | InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 |
| Standard InChI Key | FGMQGKBEVSJWJE-UHFFFAOYSA-N |
| SMILES | COCCN1C=CC(=N1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A bromine atom occupies the 3-position, while a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the 1-position nitrogen (Figure 1) . This substitution pattern influences electronic distribution, rendering the bromine atom susceptible to displacement in substitution reactions.
Key Structural Features:
-
Pyrazole Core: Aromatic heterocycle with resonance stabilization.
-
Bromine Substituent: Electron-withdrawing group that enhances electrophilicity at the 3-position.
-
2-Methoxyethyl Group: Ether-containing side chain that improves solubility in polar organic solvents .
Molecular Formula and Weight:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrN₂O |
| Molecular Weight | 205.06 g/mol |
Synthesis and Reaction Pathways
Optimization Challenges:
-
Competing alkylation at the 2-position nitrogen requires careful control of stoichiometry .
-
Purification via column chromatography or recrystallization is essential to isolate the desired regioisomer.
Physicochemical Properties
Physical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃):
-
IR (KBr):
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery :
Catalytic Systems:
-
Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: Dioxane/water (4:1)
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes nitration or sulfonation at the 5-position, though steric hindrance from the 2-methoxyethyl group may moderate reactivity.
Applications in Pharmaceutical Chemistry
Drug Intermediate
-
Kinase Inhibitors: Bromopyrazoles serve as scaffolds for tyrosine kinase inhibitors (e.g., c-Met inhibitors).
-
Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria .
Agrochemicals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume